[1-(4-Methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetic acid ethyl ester
Overview
Description
[1-(4-Methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetic acid ethyl ester: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrazole ring, a methoxyphenyl group, and an ethyl ester functional group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetic acid ethyl ester typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of an azide with a nitrile compound under acidic conditions. The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions. The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Key considerations include the availability of starting materials, reaction efficiency, and waste management.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Conversion to 1-(4-methoxyphenyl)-1H-tetrazol-5-ylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, [1-(4-Methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetic acid ethyl ester is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of [1-(4-Methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetic acid ethyl ester involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, influencing enzymatic activity or receptor function. The methoxyphenyl group may interact with hydrophobic pockets in proteins, affecting their conformation and activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
[1-(4-Methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetic acid: Lacks the ethyl ester group, potentially altering its solubility and reactivity.
[1-(4-Methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-propionic acid ethyl ester: Similar structure but with a propionic acid moiety, which may affect its biological activity.
[1-(4-Methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetic acid methyl ester: Contains a methyl ester instead of an ethyl ester, influencing its chemical properties.
Uniqueness
The presence of the ethyl ester group in [1-(4-Methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetic acid ethyl ester enhances its lipophilicity, potentially improving its ability to cross cell membranes. This unique feature may make it more effective in certain biological applications compared to its analogs.
Properties
IUPAC Name |
ethyl 2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-3-19-11(17)8-20-12-13-14-15-16(12)9-4-6-10(18-2)7-5-9/h4-7H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDQOTWKAWCPGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=NN1C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001190579 | |
Record name | Ethyl 2-[[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001190579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13980-79-5 | |
Record name | Ethyl 2-[[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13980-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001190579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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